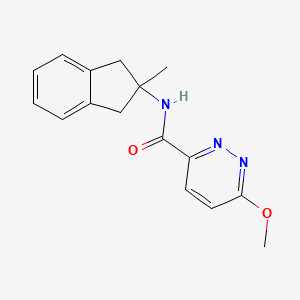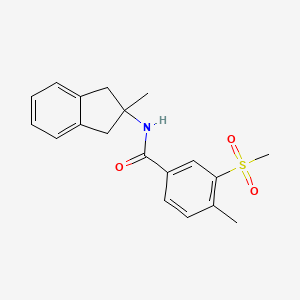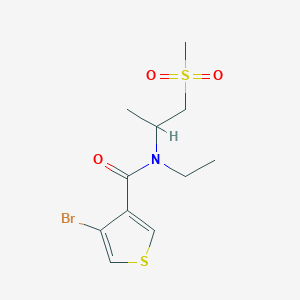![molecular formula C19H22N2O3 B7057454 2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B7057454.png)
2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol is a complex organic compound that features a unique combination of a benzodioxin ring, a pyrrolidine ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring . The pyrrolidine ring can be synthesized through the reaction of 1,4-diketones with ammonia or primary amines . The final step involves the coupling of the benzodioxin and pyrrolidine rings with the pyridine ring, often using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted benzodioxin derivatives .
Scientific Research Applications
2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the pyrrolidine and pyridine rings.
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol: Contains a similar benzodioxin structure with an ethanol group.
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone: Features a benzodioxin ring with an ethanone group.
Uniqueness
2-[[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol is unique due to its combination of three distinct ring structures, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-[[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]methyl]-6-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-7-8-17(22)15(20-13)12-21-9-3-5-16(21)14-4-2-6-18-19(14)24-11-10-23-18/h2,4,6-8,16,22H,3,5,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJQELAMQMQXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CN2CCCC2C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-3-[[2-(morpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7057376.png)

![N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7057380.png)
![1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7057386.png)
![7-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B7057394.png)
![N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B7057424.png)
![1,3-dimethyl-2,4-dioxo-6-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-5-carbonitrile](/img/structure/B7057433.png)
![9-[(5-Chloro-4-fluoro-2-hydroxyphenyl)methyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B7057439.png)
![(3S,4S)-N,N-dimethyl-1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-4-(trifluoromethyl)pyrrolidine-3-sulfonamide](/img/structure/B7057440.png)
![methyl 4-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-ylmethyl)-1H-pyrrole-2-carboxylate](/img/structure/B7057443.png)

![1-(5-Chlorothiophen-2-yl)sulfonyl-4-[(3-methylfuran-2-yl)methyl]-1,4-diazepane](/img/structure/B7057451.png)
